N-(4-cyanophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
N-(4-cyanophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide, and a halogenated phenyl compound.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a coupling reaction, such as a Suzuki coupling, using a boronic acid derivative of the methoxyphenyl group and a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as the cyanophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated intermediates, nucleophiles or electrophiles, appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-cyanophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical or material applications.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-(4-cyanophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can be compared with similar compounds, such as:
N-(4-cyanophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
N-(4-cyanophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Contains a hydroxyphenyl group, which may alter its reactivity and biological activity.
N-(4-cyanophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Features a nitrophenyl group, potentially affecting its chemical properties and applications.
Properties
Molecular Formula |
C18H15N3O3 |
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Molecular Weight |
321.3 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C18H15N3O3/c1-23-15-8-4-13(5-9-15)16-10-17(24-21-16)18(22)20-14-6-2-12(11-19)3-7-14/h2-9,17H,10H2,1H3,(H,20,22) |
InChI Key |
DLCZVWKDWUGSEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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